

Fichtelite: A Technical Guide to Its Geological Formation, Natural Occurrence, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fichtelite (C₁₉H₃₄) is a rare, naturally occurring saturated hydrocarbon found primarily in fossilized wood within peat bog environments.[1][2][3] As a diagenetic product of diterpenoid resin acids from ancient conifers, its study offers valuable insights into geochemical processes and the long-term fate of biological molecules.[1][3] This technical guide provides a comprehensive overview of the geological formation, global distribution, and detailed analytical protocols for the characterization of **fichtelite**, tailored for a scientific audience.

Geological Formation and Natural Occurrence

The genesis of **fichtelite** is a prolonged geochemical process transforming biogenic precursors into a stable hydrocarbon mineral.

Biogenic Origin

The formation cascade begins with diterpenoid resin acids, primarily abietic acid and its isomers, synthesized by coniferous trees, particularly those of the Pinaceae family. These resin acids serve as protective agents for the plant.

Depositional Environment



For transformation to occur, the resin-bearing wood must be deposited in an anoxic (oxygen-deficient) and reducing environment. Peat bogs and organic-rich marine sediments provide the ideal conditions, preventing microbial decomposition of the organic matter.[1][2][3]

Diagenetic Transformation

Following burial, the resin acids undergo diagenesis—a series of chemical and physical changes under elevated temperature and pressure. This process involves several key steps:

- Defunctionalization: The carboxylic acid group (-COOH) is removed from the resin acid molecule.
- Hydrogenation: The aromatic rings of the abietane skeleton become fully saturated.
- Rearrangement: Minor molecular rearrangements may occur, leading to the stable perhydrophenanthrene structure of fichtelite.[4]

The result of these transformations is the formation of crystalline **fichtelite** within the fossilized wood matrix.

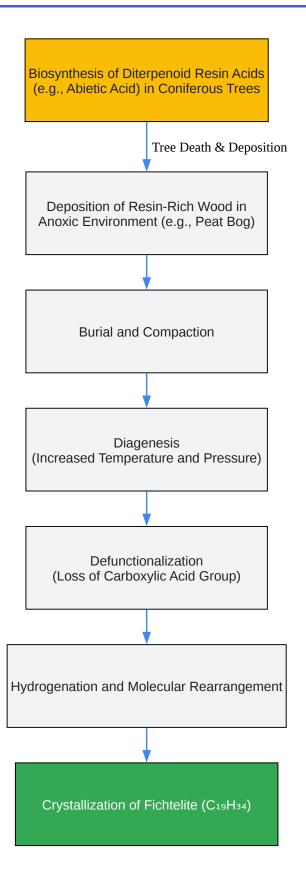
Natural Occurrences

Fichtelite is a rare mineral, with its primary localities reflecting the specific geological conditions required for its formation.

- Type Locality: **Fichtelite** was first identified in 1841 in the Fichtelgebirge (Fichtel Mountains) of Bavaria, Germany, where it is found in peat beds associated with fossilized pine wood.[1] [2][3]
- Global Distribution: Confirmed occurrences are also known from Sobeslav, Czech Republic.
 [1] Other reported localities require verification using modern analytical techniques.

Fichtelite typically presents as colorless, white, or pale yellow crystals or crystalline aggregates.[1][2]





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Caption: Geological formation pathway of **fichtelite**.



Data Presentation

Table 1: Physicochemical and Crystallographic

Properties of Fichtelite

Property	Value	Reference(s)
Chemical Formula	C19H34	[1][2]
Molecular Weight	262.48 g/mol	[4]
Crystal System	Monoclinic	[1][2]
Space Group	P21	[5][6]
Unit Cell Parameters	a = 10.706(4) Å, b = 7.458(2) Å, c = 10.824(7) Å, β = 105.85(3)°	[5][7]
Color	Colorless, white, pale yellow	[1][2]
Luster	Greasy	[6]
Hardness (Mohs Scale)	1	[1][2]
Specific Gravity	1.032 g/cm ³	[1][2]
Melting Point	44.2 - 45.0 °C	[1][7]
Cleavage	Good on {001} and {100}	[1][7]

Table 2: Elemental Composition of Fichtelite

Element	Weight Percentage	
Carbon (C)	86.94%	
Hydrogen (H)	13.06%	

Experimental Protocols

The characterization of **fichtelite** involves a combination of crystallographic and spectroscopic techniques.



X-ray Diffraction (XRD)

Objective: To determine the crystal structure and unit cell parameters of **fichtelite**.

Methodology:

- Sample Preparation: A single crystal of **fichtelite**, visually free of defects, is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is subjected to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) in a four-circle diffractometer. A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).
- Structure Solution and Refinement: The collected intensity data are corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify **fichtelite** and related diterpenoids in complex organic mixtures from geological samples.

Methodology:

- Sample Preparation (Solvent Extraction): a. A pulverized sample of fossil wood or resin is
 extracted with a dichloromethane:methanol (2:1 v/v) solvent mixture via ultrasonication for 30
 minutes. b. The extract is centrifuged, and the supernatant is collected. The extraction is
 repeated three times. c. The combined extracts are concentrated under a gentle stream of
 nitrogen.
- GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer.
 b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μm), is typically used. c. Injection: 1 μL of the extract is injected in splitless mode. d. Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at 6°C/min to 300°C, and held for 15 minutes. e. Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.



• Data Analysis: **Fichtelite** is identified by comparing its retention time and mass spectrum with that of an authentic standard or with published library data.

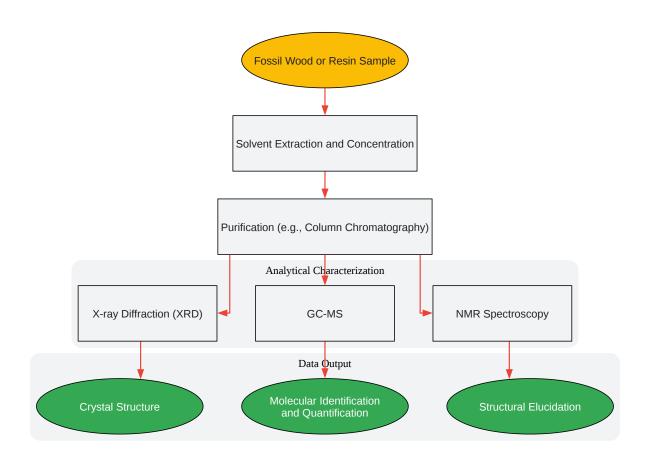
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of isolated fichtelite.

Methodology:

- Sample Preparation: Approximately 5-10 mg of purified fichtelite is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: a. A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. b. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: a. A one-dimensional carbon-13 NMR spectrum is acquired, often using a proton-decoupled pulse sequence. b. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- 2D NMR Spectroscopy: For unambiguous structural confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are performed.





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Caption: Experimental workflow for **fichtelite** analysis.



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